4-(2-Thienyl)pyridine
Overview
Description
4-(2-Thienyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a thienyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienyl)pyridine can be achieved through several methods:
Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to couple a thienyl boronic acid with a halogenated pyridine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Thienyl)pyridine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the thienyl ring, with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thienylpyridines.
Scientific Research Applications
4-(2-Thienyl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Analytical Chemistry: It serves as a derivatization reagent for high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) to enhance the detection of various analytes.
Mechanism of Action
The mechanism of action of 4-(2-Thienyl)pyridine varies depending on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Material Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and light-emitting devices.
Comparison with Similar Compounds
Similar Compounds
4-(2-Thienyl)benzimidazole: Similar in structure but contains a benzimidazole ring instead of a pyridine ring.
4-(2-Thienyl)pyrrolo[2,3-b]pyridine: Contains a pyrrolo[2,3-b]pyridine ring system, offering different electronic properties.
Uniqueness
4-(2-Thienyl)pyridine is unique due to its combination of a pyridine ring and a thienyl group, which imparts distinct electronic and steric properties. This makes it a versatile building block for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-thiophen-2-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGYJRTNNIIBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344235 | |
Record name | 4-(2-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21298-54-4 | |
Record name | 4-(2-Thienyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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